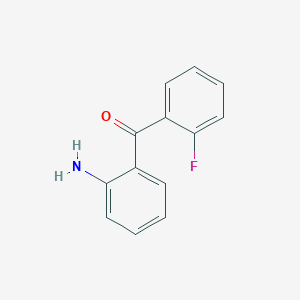

2-Amino-2'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-aminophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAJMXHXQHCBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166376 | |

| Record name | 2-Amino-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581-13-1 | |

| Record name | 2-Amino-2′-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1581-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001581131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-2'-fluorobenzophenone, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical characteristics, spectroscopic profile, and synthesis methodologies. It is designed to be a valuable resource for professionals engaged in organic synthesis and drug development.

Chemical and Physical Properties

This compound, with the CAS number 1581-13-1, is a substituted benzophenone featuring an amino group on one phenyl ring and a fluorine atom on the other.[1][2] This arrangement of functional groups imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2-aminophenyl)-(2-fluorophenyl)methanone | [1] |

| CAS Number | 1581-13-1 | [1] |

| Molecular Formula | C₁₃H₁₀FNO | [1] |

| Molecular Weight | 215.22 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 126-128 °C | [3][4] |

| Boiling Point | 401.9 ± 30.0 °C (Predicted) | [4][5][] |

| Solubility | Practically insoluble in water. Soluble in polar organic solvents such as ethanol and DMSO. | [3][7] |

Spectroscopic Data

The spectroscopic profile of this compound is crucial for its identification and quality control. Below is a summary of its expected spectral characteristics. While detailed spectra for this specific compound are not widely published, the data is inferred from publicly available information and comparison with structurally similar compounds.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 6.5 - 7.8 | Multiplet | Aromatic Protons |

| ~ 5.0 - 6.0 | Broad Singlet | -NH₂ Protons |

Note: The chemical shifts of the aromatic protons will be complex due to the substitution pattern and coupling between protons and with the fluorine atom. The amino protons are expected to appear as a broad signal that is exchangeable with D₂O.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (Ketone) |

| ~ 160 (doublet, J ≈ 250 Hz) | Carbon attached to Fluorine |

| ~ 115 - 150 | Aromatic Carbons |

Note: The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant. The other aromatic carbon signals will also exhibit coupling to the fluorine atom, albeit with smaller coupling constants.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H Stretch (Amine) |

| 3000 - 3100 | C-H Stretch (Aromatic) |

| ~ 1650 | C=O Stretch (Ketone) |

| 1500 - 1600 | C=C Stretch (Aromatic) |

| 1200 - 1300 | C-N Stretch (Amine) |

| 1100 - 1200 | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 215 | [M]⁺ (Molecular Ion) |

| 120 | [C₇H₅FO]⁺ |

| 92 | [C₆H₆N]⁺ |

Note: The molecular ion peak is expected at m/z 215. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation followed by the reduction of a nitro group.[3]

Step 1: Friedel-Crafts Acylation to form 2-Nitro-2'-fluorobenzophenone

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add fluorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride).[3]

-

Addition of Acyl Chloride: Cool the mixture to 0-5 °C. Slowly add 2-nitrobenzoyl chloride dropwise while maintaining the temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Reduction of the Nitro Group to form this compound

-

Reaction Setup: Dissolve the 2-Nitro-2'-fluorobenzophenone intermediate in a suitable solvent such as ethanol or acetic acid.[3]

-

Reduction: Add a reducing agent. Common methods include:

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up:

-

For catalytic hydrogenation, filter off the catalyst.

-

For chemical reduction, filter to remove the metal salts and neutralize the filtrate.

-

-

Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty crystal, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Data Acquisition: Inject a small volume of the solution into the GC-MS system. The compound is separated on a capillary column and then ionized, typically by electron ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

Role in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. While direct involvement in signaling pathways is not documented for this specific compound, its structural scaffold is a key component in several active pharmaceutical ingredients (APIs).

Precursor in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of the HMG-CoA reductase inhibitor, Pitavastatin, which is used to lower cholesterol.[3][8] Additionally, structurally related aminobenzophenones are widely used in the synthesis of benzodiazepines, a class of psychoactive drugs.[9][10] For example, the chlorinated analog, 2-amino-5-chloro-2'-fluorobenzophenone, is a key precursor for the synthesis of Midazolam and Flurazepam.[10] The presence and position of the fluorine atom can significantly influence the pharmacological properties of the final drug molecule.[1]

Caption: Synthetic workflow and application of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 13C NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C13H10FNO | CID 74101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-2'-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide utilizes data from its structurally similar analog, 2-Amino-5-chloro-2'-fluorobenzophenone, to illustrate the expected spectroscopic characteristics and analytical methodologies. This approach provides a robust framework for researchers engaged in the synthesis, quality control, and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-chloro-2'-fluorobenzophenone, which serves as a reference for the analysis of this compound. The data is presented in a structured format to facilitate clear comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone [1]

| Chemical Shift (ppm) | Multiplicity | Assignment (Predicted) |

| 7.49 - 7.52 | m | Aromatic Protons |

| 7.48 | s | Aromatic Proton |

| 7.40 | s | Aromatic Proton |

| 7.27 | s | Aromatic Proton |

| 7.25 | s | Aromatic Proton |

| 7.22 | s | Aromatic Proton |

| 7.17 | s | Aromatic Proton |

| 6.66 | s | Aromatic Proton |

| 6.40 (br s) | br s | -NH₂ Protons |

| Note: The assignments are predicted based on general chemical shift ranges for aromatic and amine protons. The broadness of the -NH₂ signal is characteristic and can be influenced by solvent and concentration. Data was obtained in CDCl₃ at 400 MHz.[1][2] |

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

| Chemical Shift (ppm) | Assignment (Predicted) |

| 195.5 | C=O (Carbonyl) |

| 162.5 (d, J = 250 Hz) | C-F |

| 149.0 | C-NH₂ |

| 135.0 | Aromatic C |

| 132.0 | Aromatic CH |

| 131.5 | Aromatic CH |

| 130.0 | Aromatic C |

| 128.0 | Aromatic CH |

| 125.0 (d, J = 8 Hz) | Aromatic CH |

| 124.0 | Aromatic C-Cl |

| 118.0 | Aromatic CH |

| 116.0 (d, J = 22 Hz) | Aromatic CH |

| Note: Predicted chemical shifts and coupling constants (d = doublet, J = coupling constant in Hz) are based on the analysis of substituted benzophenones. Actual values may vary. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1680 - 1660 | Strong | C=O Stretch (Ketone) |

| 1600 - 1585 | Medium | Aromatic C=C Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-N Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

| 800 - 700 | Strong | C-Cl Stretch |

| Note: These are characteristic ranges for the specified functional groups. The exact peak positions can be influenced by the molecular environment.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Amino-5-chloro-2'-fluorobenzophenone

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 249/251 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 214 | Moderate | [M-Cl]⁺ |

| 120 | High | [C₇H₅FO]⁺ (Fluorobenzoyl cation) |

| 95 | Moderate | [C₆H₄F]⁺ |

| Note: The fragmentation pattern is predicted based on the structure. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small quantity of the sample (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

Instrumentation and Data Acquisition : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.[1]

-

Data Processing : The raw data is Fourier transformed, and the resulting spectrum is phase-corrected. The signals are integrated, and the chemical shifts are referenced to the internal standard.[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.[1] No special sample preparation, such as grinding or creating KBr pellets, is typically required for ATR analysis.[1]

-

Instrumentation and Data Acquisition : The ATR-FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is collected first.[1] The sample is then placed on the crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]

-

Data Processing : The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or acetonitrile.[1]

-

Instrumentation and Data Acquisition : The analysis is performed on a GC-MS system. A small volume of the sample solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column).[1] The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[1]

-

Data Processing : The mass spectrum is recorded, and the resulting data is analyzed to determine the molecular weight and fragmentation pattern. The obtained spectrum can be compared with spectral libraries (e.g., NIST, Wiley) for identification.[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2'-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a notable lack of experimentally determined data for this specific molecule in publicly available literature, this guide also includes data for structurally similar compounds to provide a comparative context for researchers.

Core Physicochemical Data

A summary of the available physicochemical data for this compound and its derivatives is presented below. It is critical to note that experimental values for the primary compound of interest are largely unreported.

| Property | This compound | 2-Amino-5-chloro-2'-fluorobenzophenone | 2-Amino-2'-fluoro-5-nitrobenzophenone |

| IUPAC Name | (2-aminophenyl)(2-fluorophenyl)methanone[1] | (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone | (2-amino-5-nitrophenyl)(2-fluorophenyl)methanone[2] |

| CAS Number | 1581-13-1 | 784-38-3 | 344-80-9[3] |

| Molecular Formula | C₁₃H₁₀FNO[1] | C₁₃H₉ClFNO | C₁₃H₉FN₂O₃[3] |

| Molecular Weight | 215.22 g/mol [1] | 249.67 g/mol | 260.22 g/mol [3] |

| Melting Point | Data not available | 95-98 °C | 158-160 °C or 161-163 °C[3] |

| Boiling Point | Data not available | Data not available | 485.6±45.0 °C (Predicted)[3] |

| Solubility | Data not available[4] | Data not available | DMF: 2 mg/mL, DMSO: 1 mg/mL[2][3] |

| logP (Computed) | 3.2[1] | 3.9 | 2.547 (Crippen Method)[5] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties outlined above. These protocols are general in nature and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities. The capillary method is a widely used and straightforward technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation. Qualitative solubility tests are often performed first, followed by quantitative measurements if required.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Pipettes

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, DMSO, DMF)

Procedure for Qualitative Assessment:

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

Solvent Addition: A known volume of the desired solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

Procedure for Quantitative Assessment (Shake-Flask Method):

-

Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

Agitation: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design and development. The shake-flask method is the traditional and most reliable technique for its determination.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or rotator

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

-

n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4)

Procedure:

-

Solvent Saturation: n-Octanol is saturated with water, and water (or buffer) is saturated with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: A known amount of the compound is dissolved in either the pre-saturated n-octanol or the pre-saturated aqueous phase.

-

Partitioning: A known volume of the solution containing the compound is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a chemical compound such as this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. This compound | C13H10FNO | CID 74101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Benzophenone, 2-amino-2'-fluoro-5-nitro (CAS 344-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Advent and Evolution of 2-Amino-2'-fluorobenzophenone Synthesis: A Technical Guide

An in-depth exploration of the historical development, synthetic methodologies, and critical applications of 2-Amino-2'-fluorobenzophenone, a cornerstone intermediate in pharmaceutical sciences.

Introduction

This compound is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of various pharmaceuticals, most notably benzodiazepines and other central nervous system (CNS) active agents.[1] Its molecular structure, featuring an aminophenyl ring and a fluorophenyl ring linked by a carbonyl group, provides a versatile scaffold for the construction of complex heterocyclic systems. The presence of the amino and fluoro substituents imparts unique reactivity and physicochemical properties that are leveraged in the synthesis of a range of therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical significance, and detailed methodologies for its synthesis and characterization.

Historical Perspective

The synthesis of 2-aminobenzophenones is intrinsically linked to the rise of medicinal chemistry in the mid-20th century, particularly with the discovery and development of the benzodiazepine class of drugs. While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence as a key synthetic intermediate can be traced back to the extensive research in the 1960s aimed at creating novel psychoactive compounds.

Patents from this era, such as one filed in the late 1960s, describe the preparation of this compound as a starting material for more complex molecules, indicating its established use by that time.[2] The primary driver for the development of synthetic routes to this and related compounds was the need for efficient and scalable methods to produce the core aminobenzophenone structure, which is a prerequisite for building the seven-membered diazepine ring of many benzodiazepines.[1][3]

Over the years, several synthetic strategies have been developed, with the Friedel-Crafts acylation being one of the most historically significant and widely employed methods.[1] More recent approaches have focused on improving yields, reducing the use of harsh reagents, and developing more "green" synthetic pathways.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound and its key derivatives is crucial for their application in pharmaceutical synthesis. The following tables summarize their key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound and Key Analogs

| Property | This compound | 2-Amino-5-chloro-2'-fluorobenzophenone | 2-Amino-2'-fluoro-5-nitrobenzophenone |

| CAS Number | 1581-13-1[4] | 784-38-3[1] | 344-80-9[3] |

| Molecular Formula | C₁₃H₁₀FNO[4] | C₁₃H₉ClFNO[1] | C₁₃H₉FN₂O₃[3] |

| Molecular Weight | 215.22 g/mol [4] | 249.67 g/mol [1] | 260.22 g/mol [3] |

| Appearance | Yellow prisms[2] | Yellow crystalline powder[1] | Yellow crystalline solid[3] |

| Melting Point | 126-128 °C[2] | 95-98 °C[1] | 161-163 °C[3] |

Table 2: Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

| Technique | Data |

| ¹H NMR | Spectral data available, detailed interpretation required from raw spectra.[1] |

| ¹³C NMR | Spectral data available, detailed interpretation required from raw spectra.[1] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 249. Key fragmentation peaks can be analyzed to confirm the structure.[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to N-H stretching (amino group), C=O stretching (carbonyl group), C-Cl stretching, and C-F stretching are observable.[1] |

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into a few key strategies. The most prominent among these are the Friedel-Crafts acylation and multi-step syntheses starting from readily available precursors like anthranilic acid or phthalic anhydride.

Friedel-Crafts Acylation

This is a classical and widely employed method for the synthesis of benzophenones.[5] In this approach, an acylating agent (an o-fluorobenzoyl derivative) is reacted with an aromatic substrate (an aniline derivative) in the presence of a Lewis acid catalyst. For the synthesis of substituted analogs like 2-Amino-5-chloro-2'-fluorobenzophenone, this typically involves the condensation of 2-fluorobenzoyl chloride with 4-chloroaniline, catalyzed by zinc chloride (ZnCl₂).[1] The use of specially prepared anhydrous zinc chloride has been shown to significantly improve both the yield and purity of the final product.[1]

This protocol is adapted from established procedures for the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone and serves as a general guideline.[1]

-

Catalyst Preparation: Anhydrous zinc chloride is prepared by heating technical grade zinc chloride under vacuum at a temperature between 40-200 °C in the presence of a dehydrating agent (e.g., phosphorus pentoxide) for 1-20 hours. This ensures the catalyst is highly active.[1]

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with aniline and o-fluorobenzoyl chloride. The molar ratio of aniline to o-fluorobenzoyl chloride can range from 1:1 to 1:1.5.

-

Condensation Reaction: The prepared anhydrous zinc chloride is added to the reaction mixture. The mixture is heated to a temperature between 180-220 °C and maintained for 2 to 10 hours.[1]

-

Workup - Acidolysis: After the reaction is complete, the mixture is cooled, and an aqueous acid solution (e.g., hydrochloric acid) is added to decompose the reaction complex.[1]

-

Isolation: The crude product precipitates and is isolated by filtration.

-

Purification - Recrystallization: The crude product is dissolved in a hot ethanol solution. Activated carbon can be added for decolorization, and the mixture is refluxed. The hot solution is filtered to remove the activated carbon and any insoluble impurities. The filtrate is then cooled to induce crystallization. The purified crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

Synthesis from 2-Nitro-2'-fluorobenzophenone

An alternative route, described in the patent literature, involves the reduction of a nitro-substituted precursor.[2] This method avoids the direct use of aniline in the key bond-forming step.

-

Reaction Setup: A mixture of 2-nitro-2'-fluorobenzophenone and potassium acetate is prepared in ethanol.

-

Reaction: The mixture is heated at reflux for 24 hours.

-

Workup: The ethanol is removed under reduced pressure. The crude mixture of the product and potassium acetate is partitioned between methylene chloride and water.

-

Extraction: The layers are separated, and the aqueous layer is washed with methylene chloride.

-

Purification: The combined organic layers are washed with 3 N sodium hydroxide solution, water, and saturated brine solution, then dried over anhydrous sodium sulfate and filtered.

-

Isolation: The solvent is removed, and the product is recrystallized from ethanol to yield this compound as yellow prisms.

Synthesis from Phthalic Anhydride

This synthetic strategy builds the benzophenone core first and then generates the amino group in a late-stage transformation. It offers an alternative pathway that avoids the direct use of aniline derivatives in the key bond-forming step.[5]

-

Friedel-Crafts Acylation: Phthalic anhydride is reacted with fluorobenzene in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-(2'-fluorobenzoyl)benzoic acid.

-

Amidation: The resulting carboxylic acid is converted to its acid chloride (e.g., using thionyl chloride), which is then reacted with ammonia to form 2-(2'-fluorobenzoyl)benzamide.

-

Hofmann Degradation: The amide is treated with a solution of bromine or chlorine in sodium hydroxide to induce the Hofmann rearrangement, yielding this compound.[5]

Conclusion

This compound holds a significant place in the history of medicinal chemistry as a pivotal intermediate. Its discovery and the development of efficient synthetic routes have enabled the production of numerous important drugs that have had a profound impact on the treatment of neurological and psychiatric disorders.[1] The detailed technical information provided in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating a deeper understanding of this crucial compound and its applications in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Amino-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2'-fluorobenzophenone is a key chemical intermediate, primarily recognized for its critical role in the synthesis of various pharmaceuticals. Its molecular architecture, featuring a benzophenone core with an amino group and a fluorine atom on adjacent phenyl rings, provides a versatile scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its molecular structure, reactivity, synthesis, and spectroscopic characterization, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Registry Number 1581-13-1, is a substituted benzophenone that serves as an indispensable building block in medicinal chemistry.[1] The presence of the amino and fluoro substituents imparts unique reactivity and physicochemical properties that are leveraged in the synthesis of a range of therapeutic agents.

The molecular structure of this compound consists of two phenyl rings connected by a carbonyl group. One ring is substituted with an amino group at the 2-position, and the other with a fluorine atom at the 2'-position. This substitution pattern is crucial for its subsequent chemical transformations.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀FNO | [1] |

| Molecular Weight | 215.22 g/mol | [1] |

| CAS Registry Number | 1581-13-1 | [1] |

| Appearance | No data available | [2] |

| Melting Point | No data available | [2] |

| IUPAC Name | (2-aminophenyl)-(2-fluorophenyl)methanone | [1] |

Spectroscopic Data

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound Data sourced from NMRShiftDB. Specific solvent and frequency not provided.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Predicted) |

| 7.4 - 7.6 | m | 2H | Aromatic Protons |

| 7.2 - 7.3 | m | 2H | Aromatic Protons |

| 6.6 - 6.8 | m | 2H | Aromatic Protons |

| 6.5 | br s | 2H | -NH₂ Protons |

Table 3: ¹³C NMR Spectroscopic Data for this compound Predicted data. Experimental data not available in the search results.

| Chemical Shift (ppm) | Assignment (Predicted) |

| 195 - 200 | C=O (Carbonyl) |

| 160 - 165 (d) | C-F |

| 150 - 155 | C-NH₂ |

| 115 - 140 | Aromatic Carbons |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Table 4: IR Spectroscopic Data for this compound Vapor Phase IR data available. Specific peak values require access to the full spectrum.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3500 | N-H Stretch (Amino group) |

| 3000 - 3100 | C-H Stretch (Aromatic) |

| 1650 - 1700 | C=O Stretch (Ketone) |

| 1500 - 1600 | C=C Stretch (Aromatic) |

| 1200 - 1300 | C-N Stretch |

| 1100 - 1200 | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 215 | Molecular Ion [M]⁺ |

| 198 | [M - NH₂]⁺ |

| 186 | [M - CO]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 95 | [C₆H₄F]⁺ |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The amino group is nucleophilic, while the fluorine atom and the carbonyl group have electron-withdrawing effects that influence the electron density of the aromatic rings.

A key application of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs.[4][5] This typically involves the reaction of the amino group to build the characteristic seven-membered diazepine ring.

Synthetic Workflow for Benzodiazepine Synthesis

The following diagram illustrates a generalized synthetic pathway from this compound to a benzodiazepine core structure.

Caption: Generalized synthetic workflow for benzodiazepine synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following is a representative protocol for a key reaction type involving this compound.

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation. A patented method describes the condensation of an o-fluorobenzoyl chloride with a p-chloroaniline, followed by removal of the chloro group, though a direct synthesis using aniline can also be envisioned.[6]

Protocol: This is a generalized protocol based on related syntheses and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous zinc chloride (Lewis acid catalyst) to a solution of aniline in an inert solvent (e.g., dichloromethane).

-

Addition of Acylating Agent: Slowly add o-fluorobenzoyl chloride to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic characterization of synthesized this compound.

Caption: Workflow for spectroscopic analysis.

Applications in Drug Development

This compound is a valuable precursor for a variety of psychoactive drugs.[4][7] Its utility in the synthesis of benzodiazepines such as midazolam, flutazolam, and flurazepam highlights its importance in medicinal chemistry.[4][7] The fluorine substituent can enhance the metabolic stability and binding affinity of the final drug molecule.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its unique structural features and reactivity provide a robust platform for the synthesis of a wide range of pharmaceutical compounds. A thorough understanding of its molecular properties, reactivity, and analytical characterization is essential for its effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects to support ongoing research and innovation in the field.

References

- 1. This compound | C13H10FNO | CID 74101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US3439016A - 2-amino-2' and 4'-cyanobenzophenones - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Role of 2-Amino-2'-fluorobenzophenone as a Precursor in Benzodiazepine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone and its derivatives are pivotal precursors in the synthesis of a significant class of psychoactive compounds: benzodiazepines. These compounds are widely recognized for their therapeutic applications in treating anxiety, insomnia, seizures, and other neurological conditions. The chemical architecture of this compound, featuring a reactive amino group positioned ortho to a benzoyl carbonyl, provides a versatile scaffold for the construction of the characteristic seven-membered diazepine ring that defines the benzodiazepine core. This technical guide offers an in-depth exploration of the synthetic pathways from this compound derivatives to key benzodiazepines, presenting detailed experimental protocols, quantitative data, and visualizations of the underlying chemical and biological processes. While specific data on the unsubstituted this compound is limited in readily available literature, this guide focuses on its closely related and industrially significant analogues, 2-amino-5-chloro-2'-fluorobenzophenone and 2-amino-2'-fluoro-5-nitrobenzophenone, to provide a robust framework for benzodiazepine synthesis.

Physicochemical Properties of Key Precursors

A fundamental understanding of the precursors is crucial for their effective application in synthesis. The table below summarizes the key physicochemical properties of relevant 2-aminobenzophenone derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 2-Amino-5-chloro-2'-fluorobenzophenone | C₁₃H₉ClFNO | 249.67 | Yellow crystalline powder | 95-98 | 784-38-3 |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | C₁₃H₉FN₂O₃ | 260.22 | Yellow crystalline solid | 161-163 | 389-99-1 |

Synthetic Pathways to Benzodiazepines

The conversion of 2-aminobenzophenone precursors to the 1,4-benzodiazepine scaffold typically involves a two-step sequence: acylation of the 2-amino group followed by cyclization to form the seven-membered diazepine ring. Two principal methods are commonly employed: the Sternbach method involving haloacetylation and subsequent amination/cyclization, and a more direct approach through condensation with an amino acid ester.

General Synthetic Workflow

The overall transformation can be visualized as a streamlined process from the precursor to the final benzodiazepine product, with key intermediate stages.

Caption: General workflow for 1,4-benzodiazepine synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of benzodiazepines from 2-aminobenzophenone precursors. It is important to note that these protocols are based on syntheses using the 5-chloro and 5-nitro substituted analogs of this compound and may require optimization for the unsubstituted parent compound.

Protocol 1: Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines the synthesis of a benzodiazepine derivative from 2-amino-5-chloro-2'-fluorobenzophenone via a two-step process.

Step 1: Acylation with Chloroacetyl Chloride

-

Materials: 2-Amino-5-chloro-2'-fluorobenzophenone, Toluene, Chloroacetyl chloride.

-

Procedure:

-

Dissolve 2.50 g (0.01 mol) of 2-amino-5-chloro-2'-fluorobenzophenone in 20 mL of toluene in a round-bottom flask.

-

Cool the solution to 5–10 °C using an ice bath.

-

Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-(chloroacetamido)-5-chloro-2'-fluorobenzophenone.

-

Step 2: Cyclization with Ammonia

-

Materials: Crude 2-(chloroacetamido)-5-chloro-2'-fluorobenzophenone, Methanolic ammonia.

-

Procedure:

-

Dissolve the crude product from Step 1 in methanolic ammonia.

-

Stir the mixture at room temperature. The reaction can be accelerated using microwave irradiation (e.g., 100 °C for 30 minutes).

-

Monitor the cyclization by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with water and collect the solid product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

-

Protocol 2: Synthesis of 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol details the synthesis from 2-amino-2'-fluoro-5-nitrobenzophenone using a one-pot reaction with glycine ethyl ester hydrochloride.

-

Materials: 2-Amino-2'-fluoro-5-nitrobenzophenone, Glycine ethyl ester hydrochloride, Pyridine, Piperidine (optional catalyst).

-

Procedure:

-

In a round-bottom flask, combine 2-amino-2'-fluoro-5-nitrobenzophenone, glycine ethyl ester hydrochloride, and pyridine. A catalytic amount of piperidine can be added.

-

Heat the mixture to reflux and maintain for 18-24 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the pyridine under reduced pressure.

-

Treat the residue with a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and wash it successively with water, dilute hydrochloric acid (to remove any remaining pyridine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

Quantitative Data

The efficiency of benzodiazepine synthesis is dependent on various factors including the specific precursor, reagents, and reaction conditions. The following tables summarize available quantitative data for the synthesis of benzodiazepines and the binding affinities of the resulting compounds.

Table 1: Reaction Conditions and Yields for Benzodiazepine Synthesis

| Product | Precursor | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2-Amino-5-chloro-2'-fluorobenzophenone | 1. Chloroacetyl chloride2. Ammonia | Toluene, then Methanol/Water | 1. 3-4 hours2. 30 minutes (microwave) | 1. 5-10, then RT2. 100 | 90 (overall) |

| Flurazepam | 2-Amino-5-chloro-2'-fluorobenzophenone | Multi-step synthesis | Not specified | Not specified | Not specified | Not specified |

| Midazolam | 2-Amino-5-chloro-2'-fluorobenzophenone | Epichlorohydrin, Ammonia, Phosphorus pentoxide | Not specified | 1-2 hours, then 5 hours | 70-80 | Not specified |

Table 2: GABA-A Receptor Binding Affinities of Benzodiazepines

The pharmacological potency of benzodiazepines is closely related to their binding affinity for the GABA-A receptor. A lower inhibition constant (Kᵢ) indicates a higher binding affinity.

| Compound | Binding Affinity (Kᵢ) in nM (in vitro, rat brain membranes) |

| Flurazepam | 12.7 |

| Desalkylflurazepam (metabolite) | 0.85 |

| Hydroxyethylflurazepam (metabolite) | 16.2 |

| Diazepam (for reference) | ~5-20 |

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their therapeutic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of the inhibitory neurotransmitter GABA. This potentiation of GABA's action leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of a wide array of benzodiazepines. The synthetic routes, primarily involving acylation and cyclization, are well-established for substituted analogs and provide a strong foundation for the development of novel derivatives. The strategic incorporation of the 2'-fluoro substituent is a key element in medicinal chemistry, often leading to enhanced pharmacological potency. This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis, quantitative data, and biological mechanism of action related to this important class of compounds, facilitating further research and development in the field of neuroscience and psychopharmacology.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the thermal stability and degradation of 2-Amino-2'-fluorobenzophenone is not extensively available in public literature. This guide outlines the expected stability characteristics and degradation pathways based on the known chemistry of substituted benzophenones, particularly its close analog 2-Amino-5-chloro-2'-fluorobenzophenone, and established principles of pharmaceutical forced degradation studies. The experimental protocols and data presented herein are illustrative and intended to guide researchers in their own studies.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.22 g/mol [1] |

| Appearance | Expected to be a crystalline powder |

| Melting Point | Not definitively reported; a related compound, (2-Aminophenyl)(4-fluorophenyl)methanone, has a melting point of 148-152°C.[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with slight solubility in water.[2] |

Thermal Stability Analysis

The thermal stability of a compound is crucial for determining its suitability in pharmaceutical manufacturing and formulation. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Analysis Data

Based on data for analogous compounds, the expected thermal properties of this compound are summarized in Table 2.[3] It is anticipated to exhibit good thermal stability.[2]

Table 2: Expected Quantitative Data from TGA and DSC Analyses

| Analysis | Parameter | Expected Value | Description |

| TGA | Onset of Decomposition | > 200 °C | The temperature at which significant thermal decomposition begins.[3] |

| TGA | Mass Loss at 300 °C | < 5% | Indicates good thermal stability under typical processing temperatures.[3] |

| DSC | Melting Point (Peak) | ~150 °C | The temperature at which the melting rate is maximal, estimated from a similar compound.[2] |

| DSC | Enthalpy of Fusion (ΔHfus) | 80 - 120 J/g | The heat required to melt the substance.[3] |

Experimental Protocols for Thermal Analysis

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.[3]

Instrumentation: A calibrated thermogravimetric analyzer.[3]

Methodology:

-

Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).[3]

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[3]

-

Maintain a constant flow of an inert gas (e.g., nitrogen) at a rate of 50 mL/min throughout the experiment to prevent oxidative degradation.[3]

-

Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.[3]

Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events.[3]

Instrumentation: A calibrated differential scanning calorimeter.[3]

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[3]

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[3]

-

Record the heat flow to the sample relative to the reference. The melting point is determined as the peak of the endothermic melting transition.[3]

Degradation Profile: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance under various stress conditions.[3][4] These studies are critical for the development of stability-indicating analytical methods.[3] A general workflow for conducting forced degradation studies is depicted below.

Experimental Protocols for Forced Degradation

The recommended degradation level for these studies is typically between 5-20%.[5]

Methodology:

-

Acidic: Dissolve the compound in a 0.1 M hydrochloric acid solution.[3]

-

Basic: Dissolve the compound in a 0.1 M sodium hydroxide solution.[3]

-

Incubate the solutions at 60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]

-

Neutralize the samples before analysis.[3]

Methodology:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.[3]

-

Keep the solution at room temperature and protect it from light.

-

Collect samples at various time points.[3]

Methodology:

-

Store the solid compound in a temperature-controlled oven at 80 °C.[3]

-

Also, prepare a solution of the compound in a suitable solvent and heat it at 60 °C.

-

Collect samples at various time points.

Methodology:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

Postulated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated under different stress conditions. The primary degradation pathways likely involve modification of the amino group.[3]

Expected Degradation Profile

The expected degradation under various stress conditions and the potential major degradation products are summarized in Table 3.

Table 3: Summary of Expected Forced Degradation Results

| Stress Condition | Expected Degradation (%) | Potential Major Degradation Products/Pathways |

| 0.1 M HCl, 60 °C, 24h | 10-15% | Hydrolysis of the amino group to a hydroxyl group.[3] |

| 0.1 M NaOH, 60 °C, 24h | 5-10% | Possible intramolecular cyclization products.[3] |

| 3% H₂O₂, RT, 24h | 15-20% | Oxidation of the amino group; Aromatic ring hydroxylation.[3] |

| Heat (solid), 80 °C, 7 days | < 2% | Minimal degradation expected.[3] |

| Photolytic (ICH Q1B) | 5-10% | Reduction of the carbonyl group. |

Stability-Indicating Analytical Method

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the method of choice.[3]

Illustrative HPLC Method

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) for identification of degradation products.[3]

Conclusion

This compound is expected to be a thermally stable compound under typical pharmaceutical processing conditions. However, it is likely susceptible to degradation under hydrolytic and oxidative stress. The primary degradation pathways are anticipated to involve the amino group. The development of a validated stability-indicating HPLC method is crucial for the accurate monitoring of the stability of this compound and for the identification and quantification of any potential degradation products. The information and protocols provided in this guide serve as a robust starting point for researchers and scientists in their investigation of the thermal stability and degradation profile of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Amino-2'-fluorobenzophenone in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Amino-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides solubility information for structurally related analogs to offer valuable insights. Furthermore, a detailed experimental protocol for determining solubility via the reliable shake-flask method is presented, empowering researchers to ascertain precise solubility parameters in their laboratories.

Solubility Data of Structurally Related Benzophenones

| Compound Name | Solvent | Solubility (mg/mL) |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | Dimethylformamide (DMF) | 2 |

| Dimethyl sulfoxide (DMSO) | 1 | |

| 2-Amino-5-bromo-2'-fluorobenzophenone | Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (DMSO) | 30 | |

| Ethanol | 30 |

This data is provided as a reference and may not be fully representative of the solubility of this compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2][3] This protocol outlines the necessary steps to obtain reliable and reproducible solubility data.

2.1. Principle

An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[2][3] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.[1]

2.2. Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.) of analytical grade

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

2.3. Procedure

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid phase.[1]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[4]

2.4. Data Analysis

Calculate the solubility (S) using the following formula:

S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

The experiment should be performed in triplicate to ensure the reliability of the results.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Electron-withdrawing effects of the fluorine atom in 2-Amino-2'-fluorobenzophenone

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Fluorine Atom in 2-Amino-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the fluorine atom in this compound. It explores how this substitution influences the molecule's electronic properties, reactivity, and utility as a synthetic intermediate in pharmaceutical development.

Introduction: The Significance of Fluorine in Medicinal Chemistry

This compound is a substituted diaryl ketone that serves as a valuable building block in organic synthesis. The introduction of fluorine into organic molecules is a critical strategy in modern drug design. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

In this compound, the fluorine atom at the 2'-position plays a pivotal role in modulating the reactivity of the entire scaffold. Understanding its electronic influence is crucial for predicting reaction outcomes and designing efficient synthetic pathways for complex pharmaceutical agents.

Electronic Effects of the 2'-Fluoro Substituent

The fluorine atom exhibits a dual electronic nature, which is fundamental to its influence on the benzophenone core:

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma (σ) bond, which increases the electrophilicity of the adjacent carbonyl carbon.[1]

-

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated back into the aromatic ring through a resonance or mesomeric effect.[1] However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this effect is significantly weaker than its inductive counterpart.

The dominant inductive effect deactivates the fluorinated ring towards electrophilic substitution but is key to the molecule's utility as a synthetic precursor.

Caption: Electronic influence of the 2'-fluoro group.

Impact on Carbonyl Group Electrophilicity

The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly increases the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the carbonyl group more susceptible to nucleophilic attack, a key step in many cyclization reactions used to build heterocyclic systems.[1]

Influence on Amino Group Nucleophilicity

The nucleophilicity of the 2-amino group is critical for its role in forming new bonds, particularly in the synthesis of benzodiazepines and related structures.[2] The electron-withdrawing nature of the fluorinated ring, transmitted through the benzophenone backbone, slightly decreases the electron density on the distal amino group. This results in a modest reduction in its basicity and nucleophilicity.[1][2]

Physicochemical and Spectroscopic Data

The accurate characterization of this compound and its derivatives is essential for their application in pharmaceutical synthesis.

Table 1: Physicochemical Properties of this compound and Analogs

| Property | This compound | 2-Amino-5-chloro-2'-fluorobenzophenone | 2-Amino-2'-fluoro-5-nitrobenzophenone |

| CAS Number | 1581-13-1[3] | 784-38-3[4] | 344-80-9[5] |

| Molecular Formula | C₁₃H₁₀FNO[3] | C₁₃H₉ClFNO[4] | C₁₃H₉FN₂O₃[5] |

| Molecular Weight | 215.22 g/mol [3] | 249.67 g/mol [4] | 260.22 g/mol [5] |

| Appearance | Not specified | Yellow crystalline powder[2][4] | Yellow crystalline solid[5][6] |

| Melting Point | Not specified | 95-98 °C[2][4] | 161-163 °C[7] |

Table 2: Reference Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone (Note: This data for a close analog serves as a reference. Similar patterns are expected for this compound, with variations in chemical shifts due to the absence of the chloro group.)

| Technique | Data (for 5-chloro analog) | Expected Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.40 (br s, 2H, -NH₂), δ 6.66-7.52 (m, 7H, Ar-H)[8] | A broad singlet for the amino protons and a complex multiplet region for the seven aromatic protons. |

| IR Spectroscopy | Not specified | Characteristic peaks for N-H stretching (amine), C=O stretching (ketone), and C-F stretching. |

| Mass Spectrometry (EI) | Not specified | A molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing substituted 2-aminobenzophenones is the Friedel-Crafts acylation reaction.[4][9] This typically involves the condensation of an o-fluorobenzoyl chloride with a substituted aniline in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[4][7]

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis of this compound

(This protocol is adapted from established methods for structurally similar compounds like 2-amino-5-chloro-2'-fluorobenzophenone and 2-amino-2'-fluoro-5-nitrobenzophenone.)[7][10]

-

Materials:

-

o-Fluorobenzoyl chloride

-

Aniline

-

Anhydrous zinc chloride (ZnCl₂)

-

3N Hydrochloric acid (HCl)

-

Ammonium hydroxide or Sodium hydroxide solution

-

Toluene or other suitable organic solvent

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Reaction Setup: In a 3-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine o-fluorobenzoyl chloride and aniline.

-

Catalyst Addition: While stirring, heat the mixture to approximately 180 °C. Cautiously add anhydrous zinc chloride in portions.

-

Heating: Raise the reaction temperature to 200-205 °C and maintain for 40-60 minutes. The mixture will become a golden-colored melt.[10]

-

Quenching and Hydrolysis: Carefully cool the reaction mixture. Slowly add 3N HCl solution to quench the reaction. Reflux the resulting mixture for approximately 15 hours to ensure complete hydrolysis of the intermediate.[7][10]

-

Work-up: Cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Extraction: Extract the product into toluene at approximately 60 °C. Separate the aqueous phase and perform a second extraction with fresh toluene.[7]

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound.

-

Reactivity and Applications in Synthesis

The electronic modifications induced by the 2'-fluoro group make this compound a versatile intermediate for synthesizing complex heterocyclic structures, particularly benzodiazepines and quinazolines, which are prevalent scaffolds in CNS-active pharmaceuticals.[4][11]

Key Reaction: N-Acylation

A common initial step for further elaboration is the acylation of the primary amino group. This reaction forms an amide that can subsequently undergo intramolecular cyclization.

General Experimental Protocol: N-Acylation

(This protocol is based on established methods for the N-acylation of 2-amino-5-chloro-2'-fluorobenzophenone.)[2][11]

-

Materials:

-

This compound

-

Anhydrous solvent (e.g., Toluene, THF)

-

Base (e.g., Pyridine, Triethylamine)

-

Acid chloride (e.g., Chloroacetyl chloride)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in an anhydrous solvent in a round-bottom flask.

-

Add the base (1.1 eq.) and cool the mixture in an ice bath (0-10 °C).

-

Slowly add the acid chloride (1.05 eq.) dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by recrystallization or column chromatography.

-

Conclusion

The 2'-fluoro substituent in this compound exerts a profound influence on the molecule's chemical properties, primarily through a strong electron-withdrawing inductive effect. This effect enhances the electrophilicity of the carbonyl carbon, making it a prime site for nucleophilic attack, while slightly attenuating the nucleophilicity of the distal amino group. This well-understood modulation of reactivity is critical for its successful application as a key intermediate in the multi-step synthesis of benzodiazepines and other valuable pharmaceutical agents. The synthetic protocols and characterization data provided herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C13H10FNO | CID 74101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US3439016A - 2-amino-2' and 4'-cyanobenzophenones - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-2'-fluorobenzophenone via Friedel-Crafts Acylation